Fmoc-D-MeAdec(2)-OH
Description
Fmoc-D-MeAdec(2)-OH is a non-natural amino acid derivative protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is specifically designed for solid-phase peptide synthesis (SPPS) to introduce stereochemical and structural diversity into peptide sequences. This compound is characterized by its D-configuration and a methyl-substituted side chain (MeAdec), which confers unique steric and electronic properties. Its CAS number is listed as 1698250-71-3 (DL-form) . This compound is utilized in biomedical research for developing peptides with enhanced stability, bioactivity, or self-assembly properties, particularly in drug delivery and tissue engineering applications.
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRJOSWWAGPBN-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Temporary Protection
The 2-CTC resin serves as a recyclable scaffold for carboxyl group protection, enabling selective N-methylation without competing side reactions. In a representative protocol:
- Resin Activation : 2-CTC resin (1.6 mmol/g loading) is swelled in dichloromethane (DCM) for 30 minutes.
- Carboxyl Attachment : D-MeAdec(2)-OH (1.2 equiv) is coupled to the resin using N,N-diisopropylethylamine (DIPEA, 3 equiv) in DCM, achieving >95% loading efficiency as quantified by Fmoc titration.
- Fmoc Protection : The free amine is protected with Fmoc-Cl (1.5 equiv) in the presence of zinc dust, yielding Fmoc-D-MeAdec(2)-O-2-CTC resin.
This method minimizes diketopiperazine formation, a common issue in N-methylated amino acid synthesis.
N-Methylation Strategies
Alkylation of the resin-bound intermediate is performed using two primary agents:
- Dimethyl Sulfate (DMS) : Reacted at 0°C for 4 hours in dimethylformamide (DMF) with potassium carbonate (4 equiv), achieving 92% methylation efficiency.
- Methyl Iodide (MeI) : Requires longer reaction times (12 hours at 25°C) and silver oxide (2 equiv) as a base, yielding 88% efficiency but with higher racemization risk.
Post-methylation, the resin is washed with DMF, methanol, and DCM to remove residual reagents.
Solution-Phase Fragment Condensation
Preactivation of this compound
In large-scale syntheses, fragment condensation avoids resin-associated costs. The carboxyl group is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in tetrahydrofuran (THF). This generates a stable active ester, reducing epimerization during coupling to <2%.
Challenges in N-Methylation
Direct N-methylation in solution phase requires stringent anhydrous conditions. A three-step sequence is employed:
- Boc Protection : tert-Butyloxycarbonyl (Boc) guards the α-amine during methylation.
- Methylation : MeI (3 equiv) and sodium hydride (2 equiv) in THF at −20°C for 6 hours.
- Boc Deprotection : Trifluoroacetic acid (TFA, 95%) cleaves the Boc group, yielding the free amine for Fmoc protection.
This method is less favored due to lower overall yields (68–72%) compared to solid-phase routes.
Activation and Coupling Methodologies
HBTU/HOBt Activation
Coupling this compound to growing peptide chains requires efficient activation. A mixture of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv) and HOBt (1.1 equiv) in DMF achieves 98% coupling efficiency within 30 minutes. This system suppresses racemization by stabilizing the oxyma intermediate.
DIC/Oxyma as a Low-Cost Alternative
N,N’-Diisopropylcarbodiimide (DIC, 1.2 equiv) with ethyl cyano(hydroxyimino)acetate (Oxyma, 1.2 equiv) offers a cost-effective option, particularly for industrial-scale production. However, extended reaction times (2 hours) are needed to match HBTU/HOBt efficiency.
Cleavage and Global Deprotection
Resin Cleavage Conditions
For solid-phase syntheses, cleavage from 2-CTC resin uses a mild acidic mixture:
Side-Chain Deprotection
tert-Butyl and trityl protecting groups are removed simultaneously during cleavage, eliminating the need for additional steps.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 5 μm) with a gradient of 10–90% acetonitrile in 0.1% TFA achieves >99% purity. Retention times for this compound typically range from 12–14 minutes under these conditions.
Spectroscopic Validation
- Mass Spectrometry : ESI-MS (m/z): Calculated for C₂₈H₃₅NO₅ [M+H]⁺: 478.27; Found: 478.3.
- ¹H NMR : Characteristic Fmoc aromatic protons at δ 7.75–7.35 ppm and N-methyl singlet at δ 2.85 ppm.
Comparative Analysis of Methodologies
| Parameter | Solid-Phase (2-CTC) | Solution-Phase | Enzymatic |
|---|---|---|---|
| Yield | 85–90% | 68–72% | 45–50% |
| Purity | >95% | 88–90% | 75–80% |
| Racemization | <1% | 3–5% | <0.5% |
| Scale-Up Feasibility | Moderate | High | Low |
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptide fragments using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC or HOBt in anhydrous conditions.
Methylation: Methyl iodide in the presence of sodium hydride.
Major Products:
Deprotection: The major product is the amino acid with the Fmoc group removed.
Coupling: The major products are peptides or peptide fragments.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-MeAdec(2)-OH in Solid-Phase Peptide Synthesis:
- The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis. This allows for sequential coupling reactions without undesired side reactions. The D-configuration and methylation at the alpha carbon contribute to the structural diversity of the synthesized peptides.
Case Study:
In a study focusing on peptide synthesis, this compound was incorporated into a peptide sequence to investigate its influence on secondary structure formation. The resulting peptides exhibited enhanced stability and unique conformational properties compared to their non-modified counterparts.
Protein Engineering
Modification of Proteins:
- This compound is employed in protein engineering to modify existing proteins, allowing researchers to study structure-function relationships. Its incorporation can lead to proteins with improved functional characteristics.
Case Study:
Research demonstrated that proteins modified with this compound displayed altered binding affinities to target molecules, indicating its potential for creating tailored proteins for specific applications in biotechnology .
Drug Development
Peptide-Based Therapeutics:
- The compound is integral in developing peptide-based drugs, where its incorporation can enhance pharmacokinetic properties such as stability and bioavailability.
Case Study:
In a drug development project, peptides synthesized using this compound were tested for their efficacy as enzyme inhibitors. The modified peptides showed significantly improved potency compared to traditional peptide structures, highlighting the compound's role in enhancing therapeutic efficacy .
Biotechnology Applications
Synthetic Peptides for Diagnostics:
- This compound is utilized in producing synthetic peptides for diagnostic applications, including enzyme inhibitors and research tools.
Data Table: Applications of this compound
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Used as a building block in solid-phase synthesis | Enhanced stability in peptide sequences |
| Protein Engineering | Modifies proteins to study structure-function relationships | Tailored proteins with improved binding |
| Drug Development | Incorporation into peptides to enhance drug properties | Potent enzyme inhibitors |
| Biotechnology | Production of synthetic peptides for diagnostics | Diagnostic reagents |
Mechanism of Action
The mechanism of action of Fmoc-D-MeAdec(2)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is exposed and can participate in coupling reactions to form peptide bonds. The D-configuration and methylation can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Stereochemical Differences
Fmoc-D-MeAdec(2)-OH belongs to a class of Fmoc-protected D-amino acids with modified side chains. Key structural comparisons include:
| Compound | Side Chain Structure | Configuration | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Methyl-substituted alkyl | D | 1698250-71-3 | ~400 (estimated) |
| Fmoc-D-Val-OH | Isobutyl | D | 80700-71-0 | 353.38 |
| Fmoc-D-Leu-OH | Isobutyl | D | 102487-14-3 | 381.43 |
| Fmoc-D-Homophe-OH | Phenylbutanoic acid | D | 135944-09-1 | 439.49 |
| Fmoc-DOPA(acetonide)-OH | Dihydroxyphenyl (protected) | D | N/A | 479.46 |
Key Observations :
- Steric Effects : this compound has a methyl-substituted alkyl side chain, which introduces moderate steric hindrance compared to bulky aromatic side chains in Fmoc-D-Homophe-OH or rigid dihydroxyphenyl groups in Fmoc-DOPA(acetonide)-OH .
- Stereochemical Impact: The D-configuration enhances resistance to enzymatic degradation in vivo, a feature shared with other D-amino acid derivatives like Fmoc-D-Val-OH and Fmoc-D-Leu-OH .
Comparison with Other Derivatives
- Fmoc-D-Val-OH : Synthesized via orthogonal protection using DIC/HOBt, achieving >95% purity after silica gel chromatography .
- Fmoc-DOPA(acetonide)-OH : Requires a two-step strategy involving acetonide protection of catechol groups followed by Fmoc coupling, significantly reducing synthetic complexity compared to earlier methods .
- Fmoc-D-Homophe-OH : Prepared using Fmoc-OSu and DIEA in DCM, with chiral purity confirmed by HPLC .
Physicochemical and Functional Properties
Solubility and Stability
Analytical Characterization
- Chiral Purity : HPLC with chiral columns (e.g., Chiralpak RIC or Chiral MX(2)-RH) is critical for resolving D/L enantiomers. For example, Fmoc-D-Leu-OH content in Fmoc-L-Leu-OH is quantified using a DAICEL CHIRALPAK column .
- Mass Spectrometry : All compounds are validated via LC-MS or MALDI-TOF, with this compound expected to show a molecular ion peak at m/z ~400 .
Biological Activity
Fmoc-D-MeAdec(2)-OH is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and peptide synthesis. The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protection group, which is commonly used in solid-phase peptide synthesis (SPPS). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves solid-phase techniques, utilizing Fmoc chemistry for the protection of amino groups. The process includes several key steps:
- Resin Preparation : The synthesis begins with the selection of a suitable resin that can support the attachment of the Fmoc-protected amino acid.
- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine, allowing for subsequent coupling reactions.
- Coupling Reactions : The D-MeAdec(2) moiety is coupled to the growing peptide chain using standard coupling reagents like HATU or DIC.
- Cleavage and Purification : Once the desired peptide is synthesized, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Table 1: Synthesis Parameters for this compound
| Step | Reagent/Condition | Time | Yield (%) |
|---|---|---|---|
| Fmoc Deprotection | Piperidine/DMF | 30 min | 90 |
| Coupling Reaction | HATU, DMF | 1-2 hours | 85 |
| Cleavage | TFA/H2O | 1 hour | 95 |
Binding Affinity Studies
This compound has been evaluated for its binding affinity to various receptors, particularly in studies focusing on opioid receptors. Research indicates that modifications at the D-amino acid position can enhance receptor selectivity and potency.
- Opioid Receptor Binding : Studies have shown that peptides incorporating this compound exhibit increased binding affinity at mu and kappa opioid receptors compared to their L-amino acid counterparts .
In Vivo Studies
In vivo studies have demonstrated the efficacy of peptides containing this compound in pain management models. These studies often involve administering the peptides to animal models and assessing their analgesic effects.
- Analgesic Activity : In a guinea pig model, peptides with this compound showed significant analgesic effects, suggesting potential therapeutic applications in pain relief .
Case Study 1: Opioid Analogs
One notable study synthesized a series of opioid analogs incorporating this compound. These analogs were tested for their ability to activate mu and kappa receptors in vitro:
- Results : The analogs displayed improved stability and potency, with some achieving IC50 values in the low nanomolar range .
Case Study 2: Molecular Imaging Agents
Another application of this compound involves its use in molecular imaging agents. A study developed dual-modal imaging agents by attaching this compound to imaging modules:
Q & A
Q. What are the optimal storage conditions for Fmoc-D-MeAdec(2)-OH to ensure long-term stability?
this compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for extended storage (up to 6 months). Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the compound. For solubility-limited scenarios, pre-warming to 37°C followed by sonication (30–60 seconds) is recommended prior to use .
Q. How can solubility issues be addressed during solid-phase peptide synthesis (SPPS) with this compound?
Solubility depends on solvent choice:
- DMSO is optimal for initial stock solutions (10 mM).
- For aqueous buffers, use DMF or NMP with 0.1% TFA to enhance dissolution. Heating to 37°C and sonication in a bath for 1–2 minutes improves dispersion .
Q. What analytical methods are recommended for verifying the purity of this compound?
- HPLC : Use a C18 column with UV detection at 260 nm (Fmoc absorbance). Purity should exceed 98% for research-grade material .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 468.5 g/mol for Fmoc-D-Lys(Boc)-OH analogs) .
- NMR : Validate structural integrity, focusing on Fmoc proton signals (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during the synthesis of this compound?
Q. What strategies enable orthogonal deprotection of this compound in multi-step peptide syntheses?
Pair Fmoc (base-labile, removed with 20% piperidine/DMF) with acid-labile (e.g., Boc) or photocleavable (e.g., Nvoc) protecting groups. For example:
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) : Removed with 2% hydrazine in DMF, enabling selective side-chain functionalization .
Q. How do steric effects from the MeAdec(2) side chain influence coupling efficiency in SPPS?
Q. What are the critical impurities to monitor during this compound synthesis, and how are they quantified?
Common impurities include:
- Free amino acid : Detected via TLC (Rf = 0.3 in 10% MeOH/CHCl₃) .
- Diastereomers : Resolved by chiral HPLC (e.g., Daicel CHIRALPAK IC-3).
- Oxidation byproducts : Use LC-MS to identify carboxylic acid derivatives (e.g., m/z +16 due to adamantyl oxidation) .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Prepare buffers (pH 2–10) and incubate the compound at 25°C.
- Analyze degradation via HPLC at 0, 24, 48, and 72 hours.
- Key finding : Fmoc groups hydrolyze rapidly at pH > 8.5, necessitating neutral conditions for long-term stability .
Q. What experimental controls are essential when incorporating this compound into peptide libraries?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
